molecular formula C8H14N4 B154835 3-Amino-3-(4-methylpiperazino)acrylonitrile CAS No. 136062-62-9

3-Amino-3-(4-methylpiperazino)acrylonitrile

Cat. No. B154835
CAS RN: 136062-62-9
M. Wt: 166.22 g/mol
InChI Key: GVRAOYISBLEJMN-KRXBUXKQSA-N
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Description

3-Amino-3-(4-methylpiperazino)acrylonitrile, or 3-Amino-3-(4-MPA), is an organic compound with a wide range of scientific applications. It is a versatile compound, used in the synthesis of many different compounds, and has been studied for its potential use in pharmaceuticals, industrial chemicals, and other applications. 3-Amino-3-(4-MPA) has a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Researchers have developed methodologies for synthesizing complex organic molecules, such as 2-aminothiophenes and pyrazole derivatives, utilizing functionalized acrylonitriles. For instance, an efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by an N-methylpiperazine-functionalized polyacrylonitrile fiber demonstrates low catalyst loading, high yields, and excellent recyclability (Ma et al., 2012). Similarly, the behavior of 2-pyrazolin-5-ones toward activated double bond systems, including acrylonitrile, has been investigated to yield various alkylated derivatives (Elnagdi & Ohta, 1973).

Development of Carbon Fiber Precursors

Significant advancements have been made in the field of carbon fiber precursors with the use of acrylonitrile derivatives. For instance, the effect of comonomer structure on the stabilization and spinnability of polyacrylonitrile copolymers reveals that certain bifunctional comonomers significantly improve the stabilization and spinnability of polyacrylonitrile (PAN) for carbon fiber production (Ju, Guang, & Xu, 2013). This research highlights the importance of choosing the right comonomer for enhancing the properties of PAN-based carbon fibers.

Exploration of Novel Polymeric Materials

The exploration of novel polymeric materials, including poly(amido-amine)s and poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), showcases the versatility of acrylonitrile derivatives in creating materials with unique properties. For example, amphoteric linear poly(amido-amine)s have been synthesized and studied for their endosomolytic properties, correlating physicochemical and biological properties to potential biomedical applications (Ferruti et al., 2000).

properties

IUPAC Name

(E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRAOYISBLEJMN-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C(=C/C#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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